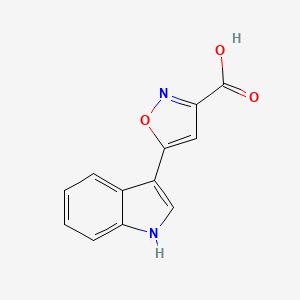

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID

Descripción

Table 1: Key identifiers of 5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid

The carboxylic acid group at position 3 of the isoxazole ring enhances its potential for derivatization, making it a versatile intermediate in medicinal chemistry.

Historical Development and Discovery

The synthesis of 5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid emerged from efforts to hybridize indole and isoxazole frameworks, two privileged structures in drug discovery. Early work on indole-isoxazole hybrids dates to the 2010s, with advancements in cyclization and coupling techniques enabling precise functionalization. A pivotal study in 2021 demonstrated the compound’s synthesis via refluxing ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate with lithium hydroxide, followed by acidification to yield the carboxylic acid derivative.

The compound gained prominence after its identification as a xanthine oxidase (XO) inhibitor in 2024, where structural modifications of the indole and isoxazole rings were shown to enhance binding affinity. Its discovery aligns with the broader trend of integrating nitrogen- and oxygen-containing heterocycles to optimize pharmacokinetic properties.

Significance in Medicinal Chemistry

5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid has become a scaffold of interest due to its dual pharmacophoric elements:

Table 2: Research applications of 5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid

The carboxylic acid group facilitates the synthesis of amide and ester derivatives, enabling structure-activity relationship (SAR) studies to optimize target engagement. For example, replacing the acid with a carboxamide group improved solubility and kinase inhibitory activity in hepatocellular carcinoma models.

Propiedades

IUPAC Name |

5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJHKDMGKKYAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=NO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425399 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67766-85-2 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of 5-(1H-Indol-3-Yl)Isoxazole-3-Carboxylic Acid typically involves the following steps:

Formation of Hydrazides : The process begins with the preparation of hydrazide intermediates. This step involves reacting appropriate precursors to obtain hydrazides, which serve as critical building blocks for subsequent steps.

Condensation with Carbon Disulfide : Hydrazides are treated with carbon disulfide under controlled conditions. This reaction leads to the formation of thiocarbamoyl derivatives, which are essential intermediates in the synthesis pathway.

Intramolecular Cyclization : The thiocarbamoyl derivatives undergo cyclization to form the isoxazole ring. This step is crucial for constructing the core structure of the target compound.

Ethyl Ester Intermediate Route

An alternative method utilizes ethyl esters as intermediates:

Synthesis of Ethyl 5-(1H-Indol-3-Yl)Isoxazole-3-Carboxylate : Ethyl esters are synthesized via multi-step reactions involving condensation and cyclization. The ethyl group facilitates easier handling and purification during synthesis.

Hydrolysis to Carboxylic Acid : The ethyl ester is hydrolyzed under acidic or basic conditions to yield 5-(1H-Indol-3-Yl)Isoxazole-3-Carboxylic Acid. This step ensures high purity and yield.

Patent-Based Methodology

A patented approach describes the preparation of isoxazole derivatives, including 5-(1H-Indol-3-Yl)Isoxazole-3-Carboxylic Acid:

Reaction Scheme : Ethoxycarbonylnitriloxide reacts with vinyl compounds to form intermediate products, which are subsequently converted into isoxazole derivatives through cyclization.

This method emphasizes reproducibility and scalability, making it suitable for industrial applications.

Key Reaction Conditions

The synthesis methods require precise control over reaction conditions to ensure optimal yield and purity:

| Parameter | Typical Values |

|---|---|

| Temperature | 60–80°C |

| Solvent | Dimethylformamide (DMF), ethanol |

| Reaction Time | 6–12 hours |

| Catalysts | Acidic or basic catalysts |

Spectroscopic Confirmation

After synthesis, the structure of 5-(1H-Indol-3-Yl)Isoxazole-3-Carboxylic Acid is confirmed using spectroscopic techniques:

Infrared (IR) : Identifies functional groups such as carboxylic acid and isoxazole ring.

Nuclear Magnetic Resonance (NMR) : Confirms molecular connectivity, particularly the indole and isoxazole moieties.

Summary Table of Synthesis Routes

| Method | Key Steps | Advantages |

|---|---|---|

| Hydrazide Formation | Hydrazide → Thiocarbamoyl → Cyclization | Simple and efficient |

| Ethyl Ester Intermediate | Ester formation → Hydrolysis | High purity and yield |

| Patent-Based Methodology | Ethoxycarbonylnitriloxide → Cyclization | Scalable for industrial use |

Análisis De Reacciones Químicas

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include p-toluenesulfonic acid, toluene, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of xanthine oxidase, the compound binds to the enzyme’s active site, preventing the conversion of xanthine to uric acid . This inhibition reduces uric acid levels in the body, making it a potential treatment for hyperuricemia and gout .

Comparación Con Compuestos Similares

Substituents at Position 5 of the Isoxazole Ring

- Indole vs. Chloromethyl/Amino Groups: The indole substituent confers aromatic bulkiness, enhancing hydrophobic interactions in protein binding (e.g., MD simulations in ). In contrast, chloromethyl groups introduce electrophilic reactivity, which may be leveraged for covalent bonding but raises toxicity concerns .

- Pyrazole vs. Indole : Pyrazole substituents (as in ) introduce additional nitrogen atoms, altering dipole moments and hydrogen-bonding networks compared to indole. This may influence target selectivity in biological systems.

Substituents at Other Positions

- 4-Pentyl Derivatives : highlights 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, where the pentyl chain at position 4 increases hydrophobicity. MD simulations suggest this enhances thermodynamic stability in protein complexes compared to unsubstituted analogs .

- Ester vs. Acid Functional Groups: Ethyl ester derivatives (e.g., 5-aminoisoxazole-3-carboxylic acid ethyl ester) exhibit reduced solubility compared to free carboxylic acids but improved cell membrane permeability .

Actividad Biológica

5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Structural Overview

The compound features a unique structure that combines the indole and isoxazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 228.20 g/mol. Its IUPAC name is 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid.

Synthesis Methods

The synthesis of 5-(1H-indol-3-yl)isoxazole-3-carboxylic acid typically involves the following steps:

- Formation of Indole Precursor : Indole derivatives are synthesized through standard organic reactions.

- Isoxazole Ring Formation : The indole derivative is reacted with hydroxylamine to form the isoxazole ring.

- Carboxylic Acid Introduction : The carboxylic acid group is introduced through carboxylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(1H-indol-3-yl)isoxazole-3-carboxylic acid and its derivatives. For instance, a study evaluated various indole-isoxazole hybrids against several cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that some compounds exhibited potent cytotoxicity, particularly against liver cancer (Huh7) cells, with IC50 values ranging from 0.7 to 35.2 µM, demonstrating significant activity compared to established chemotherapeutics like doxorubicin and sorafenib .

| Compound | MCF7 IC50 (µM) | HCT116 IC50 (µM) | Huh7 IC50 (µM) |

|---|---|---|---|

| 5a | 8.3 ± 0.8 | 11.4 ± 0.2 | 8.0 ± 1.0 |

| DOXO | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |

| 5-FU | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |

| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |

The mechanism of action appears to involve cell cycle arrest at the G0/G1 phase and downregulation of cyclin-dependent kinase (CDK) levels, indicating that these compounds may interfere with critical regulatory pathways in cancer cell proliferation .

Enzyme Inhibition

Another significant biological activity of this compound is its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. This property suggests potential applications in treating hyperuricemia and gout, conditions characterized by elevated uric acid levels . One study reported that derivatives of this compound demonstrated superior inhibitory potency compared to traditional treatments like allopurinol, with some compounds showing IC50 values as low as .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of various derivatives of the compound:

- Anticancer Activity : A study synthesized a series of indole-isoxazole hybrids and tested their cytotoxic effects against cancer cell lines such as MCF7 and HCT116, revealing promising results for further development into anticancer agents .

- Xanthine Oxidase Inhibition : Research highlighted the potential of these compounds as effective xanthine oxidase inhibitors, with structure-activity relationship analyses indicating that specific modifications could enhance their efficacy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.